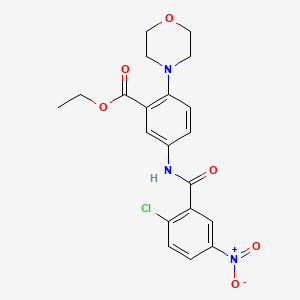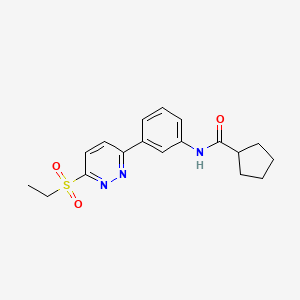![molecular formula C25H21NO6 B11279790 Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate](/img/structure/B11279790.png)
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a benzofuran core with methoxy and methoxyphenyl substituents, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common route includes the formation of the benzofuran core through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This is followed by reductive desulfurization to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to improve yield and reduce costs. This could include the use of alternative reagents or catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used in the treatment of psoriasis and other skin conditions.
Uniqueness
Methyl 2-({[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxyphenyl groups enhances its potential as a versatile building block in synthetic chemistry and its biological activity.
Propiedades
Fórmula molecular |
C25H21NO6 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
methyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H21NO6/c1-29-16-10-8-15(9-11-16)23-22(19-14-17(30-2)12-13-21(19)32-23)24(27)26-20-7-5-4-6-18(20)25(28)31-3/h4-14H,1-3H3,(H,26,27) |
Clave InChI |
ISWFICMRPBGMKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC=CC=C4C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11279707.png)
![15-[(4-chlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11279711.png)


![1-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B11279723.png)
![2-(2-acetamidothiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11279724.png)
![1-[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]-2,2-dimethylpropan-1-one](/img/structure/B11279726.png)
![Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B11279734.png)
![Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11279739.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide](/img/structure/B11279746.png)


![N-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11279766.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)
